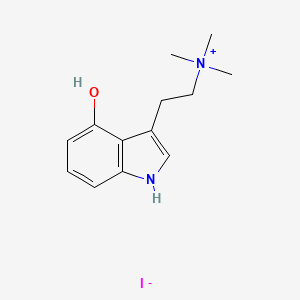
1,2-Propanediol, 3-(octadecadienyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(octadecadienyloxy)- is a chemical compound that belongs to the class of organic compounds known as diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is notable for its unique structure, which includes a long-chain octadecadienyl group attached to the propanediol backbone. This structural feature imparts specific chemical and physical properties to the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(octadecadienyloxy)- typically involves the reaction of 1,2-propanediol with an octadecadienyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(octadecadienyloxy)- can be achieved through the catalytic hydrogenolysis of glycerol. This method involves the use of a copper-based catalyst and basic support to achieve high yields and selectivity. The process is carried out under controlled temperature and pressure conditions to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 3-(octadecadienyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(octadecadienyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain fatty acid moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(octadecadienyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: It can modulate signaling pathways related to lipid metabolism and cellular stress responses
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol: A simpler diol without the long-chain octadecadienyl group.
1,3-Propanediol: Another diol with a different hydroxyl group arrangement.
Glycerol: A triol with three hydroxyl groups.
Uniqueness
1,2-Propanediol, 3-(octadecadienyloxy)- is unique due to its long-chain fatty acid moiety, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies .
Propiedades
Número CAS |
101123-27-7 |
|---|---|
Fórmula molecular |
C21H40O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-octadeca-1,3-dienoxypropane-1,2-diol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h15-18,21-23H,2-14,19-20H2,1H3 |
Clave InChI |
DVTOEEFUWIWJBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CC=COCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

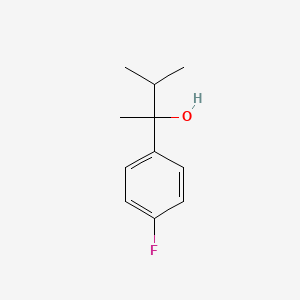
![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

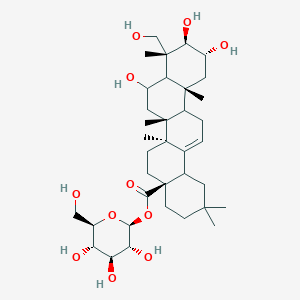
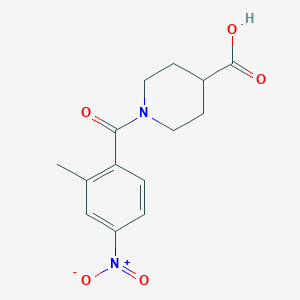
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
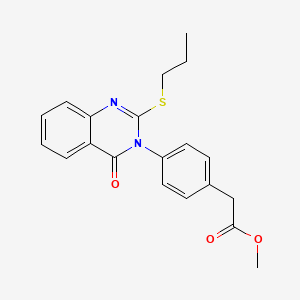

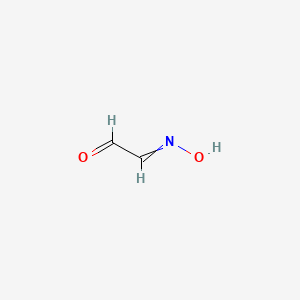
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
